molecular formula C14H14O4 B14746421 Dispiro[1,3-dioxolane-2,1'-naphthalene-4',2''-[1,3]dioxolane] CAS No. 169-41-5

Dispiro[1,3-dioxolane-2,1'-naphthalene-4',2''-[1,3]dioxolane]

Cat. No.: B14746421
CAS No.: 169-41-5
M. Wt: 246.26 g/mol
InChI Key: UDVOLSLYGFMGNT-UHFFFAOYSA-N
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Description

Dispiro[1,3-dioxolane-2,1’-naphthalene-4’,2’'-[1,3]dioxolane] is a complex organic compound characterized by its unique structure, which includes two 1,3-dioxolane rings fused to a naphthalene core

Preparation Methods

The synthesis of Dispiro[1,3-dioxolane-2,1’-naphthalene-4’,2’'-[1,3]dioxolane] typically involves the reaction of naphthalene derivatives with 1,3-dioxolane under specific conditions. The reaction conditions often include the use of catalysts and controlled temperatures to ensure the proper formation of the dispiro structure. Industrial production methods may involve large-scale reactions in specialized reactors to maintain the purity and yield of the compound .

Chemical Reactions Analysis

Dispiro[1,3-dioxolane-2,1’-naphthalene-4’,2’'-[1,3]dioxolane] undergoes various chemical reactions, including:

Scientific Research Applications

Dispiro[1,3-dioxolane-2,1’-naphthalene-4’,2’'-[1,3]dioxolane] has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which Dispiro[1,3-dioxolane-2,1’-naphthalene-4’,2’'-[1,3]dioxolane] exerts its effects involves its interaction with specific molecular targets. The compound’s structure allows it to bind to certain enzymes or receptors, influencing biochemical pathways and cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Dispiro[1,3-dioxolane-2,1’-naphthalene-4’,2’'-[1,3]dioxolane] can be compared to other similar compounds such as:

Properties

CAS No.

169-41-5

Molecular Formula

C14H14O4

Molecular Weight

246.26 g/mol

InChI

InChI=1S/C14H14O4/c1-2-4-12-11(3-1)13(15-7-8-16-13)5-6-14(12)17-9-10-18-14/h1-6H,7-10H2

InChI Key

UDVOLSLYGFMGNT-UHFFFAOYSA-N

Canonical SMILES

C1COC2(O1)C=CC3(C4=CC=CC=C24)OCCO3

Origin of Product

United States

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